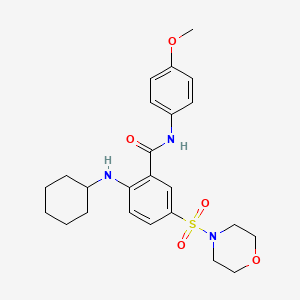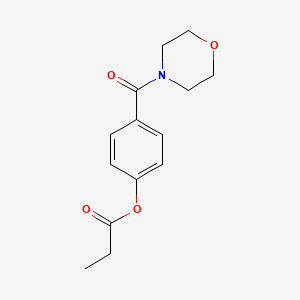![molecular formula C21H20N2O2 B4398751 2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4398751.png)
2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide, also known as MPPA, is a chemical compound that has been studied for its potential therapeutic applications. MPPA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a variety of effects on the body.
Wirkmechanismus
2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide acts as a selective estrogen receptor modulator, meaning that it selectively binds to and modulates the activity of the estrogen receptor. This compound has been shown to act as an estrogen receptor antagonist in breast cancer cells, blocking the growth-promoting effects of estrogen. This compound has also been shown to have neuroprotective effects by modulating the activity of the estrogen receptor in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type involved. In breast cancer cells, this compound has been shown to inhibit the growth of cancer cells by blocking the estrogen receptor. In the brain, this compound has been shown to protect neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases. In the cardiovascular system, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may have implications for the treatment of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide in lab experiments is its selectivity for the estrogen receptor, which allows for targeted modulation of estrogen signaling pathways. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on 2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide include further elucidation of its mechanisms of action in different tissues and cell types, as well as exploration of its potential therapeutic applications in a variety of diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as to optimize its dosing and delivery methods.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by blocking the estrogen receptor. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may have implications for the treatment of heart disease.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-16-2-8-20(9-3-16)25-15-21(24)23-19-6-4-17(5-7-19)14-18-10-12-22-13-11-18/h2-13H,14-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPQJJEABDXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4398671.png)
![4-{4-[3-(8-quinolinyloxy)propoxy]phenyl}-2-butanone](/img/structure/B4398679.png)

![N-dibenzo[b,d]furan-3-yl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4398689.png)

![4-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4398723.png)
![2-fluoro-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4398730.png)
![4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4398739.png)
![1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4398740.png)
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4398754.png)
![2-(4-formylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398756.png)
![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone](/img/structure/B4398759.png)
![3-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4398772.png)
![5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4398775.png)